molecular formula C10H11I2NO3 B1521655 tert-Butyl 2,5-diiodopyridin-3-yl carbonate CAS No. 1138444-30-0

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

Cat. No.: B1521655
CAS No.: 1138444-30-0
M. Wt: 447.01 g/mol
InChI Key: WMVJULQDZSDXLS-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a chemical compound with the molecular formula C10H11I2NO3 and a molecular weight of 447.01 g/mol . It is characterized by the presence of two iodine atoms attached to a pyridine ring, along with a tert-butyl carbonate group. This compound is primarily used in research settings and is known for its unique reactivity due to the presence of iodine atoms.

Preparation Methods

One common synthetic route includes the reaction of 2,5-diiodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial production methods for this compound are not well-documented, as it is primarily used in research and not produced on a large scale. the principles of organic synthesis and purification techniques such as recrystallization or chromatography are generally applied to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 2,5-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: The compound can undergo oxidation reactions to form pyridine N-oxides or reduction reactions to remove the iodine atoms. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The iodine atoms make the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings. These reactions often use palladium catalysts and ligands like triphenylphosphine in the presence of bases such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atoms on the pyridine ring.

Scientific Research Applications

tert-Butyl 2,5-diiodopyridin-3-yl carbonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules such as proteins or nucleic acids through coupling reactions, enabling the study of biological processes and interactions.

    Medicine: Research into potential therapeutic applications includes the development of new drugs or diagnostic agents that incorporate the pyridine scaffold.

    Industry: While not widely used in industrial applications, the compound’s reactivity makes it valuable for the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 2,5-diiodopyridin-3-yl carbonate exerts its effects is primarily through its reactivity with other chemical species. The iodine atoms on the pyridine ring are highly reactive, allowing for various substitution and coupling reactions. These reactions can modify the structure and function of target molecules, making the compound a versatile tool in chemical synthesis and modification.

Comparison with Similar Compounds

tert-Butyl 2,5-diiodopyridin-3-yl carbonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbonate group, which can provide steric protection and influence its reactivity in chemical reactions.

Properties

IUPAC Name

tert-butyl (2,5-diiodopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJULQDZSDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673879
Record name tert-Butyl 2,5-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-30-0
Record name 2,5-Diiodo-3-pyridinyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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